2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
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Description
2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H23ClN4O4 and its molecular weight is 502.96. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of the compound exhibit promising antimicrobial activities. For instance, a study by Debnath and Ganguly (2015) synthesized derivatives showing significant antibacterial and antifungal effects against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Molecular Docking and Synthesis for Anti-inflammatory and Analgesic Agents
Another aspect of research on this compound is its potential as an anti-inflammatory and analgesic agent. Abu‐Hashem et al. (2020) synthesized novel derivatives showing high COX-2 selectivity, significant analgesic, and anti-inflammatory activities, comparing favorably with sodium diclofenac (Abu‐Hashem et al., 2020).
Antioxidant Properties
The antioxidant properties of similar structures have been evaluated, revealing that certain derivatives possess considerable antioxidant activity. A study by Gopi and Dhanaraju (2020) highlighted the potent antioxidant activity of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, with some compounds showing activity levels close to standard antioxidants (Gopi & Dhanaraju, 2020).
Anticancer Drug Synthesis
The compound's framework is also being investigated in anticancer drug development. Sharma et al. (2018) synthesized and characterized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for its anticancer activity against the VEGFr receptor, showing promising results in in silico modeling studies (Sharma et al., 2018).
properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O4/c1-35-22-12-11-18(13-23(22)36-2)30-24(33)15-32-21-10-6-4-8-19(21)25-26(32)27(34)31(16-29-25)14-17-7-3-5-9-20(17)28/h3-13,16H,14-15H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCLCOPODUUDKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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